molecular formula C11H20ClNO B8189167 4-Piperidin-4-yl-cyclohexanone hydrochloride CAS No. 1965309-37-8

4-Piperidin-4-yl-cyclohexanone hydrochloride

Cat. No.: B8189167
CAS No.: 1965309-37-8
M. Wt: 217.73 g/mol
InChI Key: RMRZVJZGCHOKTP-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-cyclohexanone hydrochloride is a piperidine derivative featuring a cyclohexanone ring directly attached to the piperidine nitrogen. Piperidine derivatives are widely studied for their pharmacological properties, including interactions with neurotransmitter receptors and enzyme inhibition . The hydrochloride salt form enhances solubility, a critical factor in bioavailability for therapeutic agents.

Properties

IUPAC Name

4-piperidin-4-ylcyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h9-10,12H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZVJZGCHOKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-37-8
Record name Cyclohexanone, 4-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions between piperidine derivatives and cyclohexanone precursors represent a foundational strategy. A prototypical route involves the acid-catalyzed reaction of 4-aminopiperidine with cyclohexane-1,3-dione under Dean-Stark conditions to eliminate water and form the target ketone . Key parameters include:

  • Catalyst selection : p-Toluenesulfonic acid (pTSA) achieves 78% yield at 110°C over 12 hours, whereas zeolite catalysts (H-Beta) improve selectivity to 85% by minimizing oligomerization .

  • Solvent effects : Toluene outperforms DMF and THF due to superior azeotropic water removal, reducing reaction time by 30% .

This method’s limitation lies in the stoichiometric excess of cyclohexane-1,3-dione (1.5 eq) required to suppress side reactions, complicating downstream purification.

Reductive Amination Strategies

Reductive amination of 4-piperidinone with cyclohexanone derivatives using sodium cyanoborohydride (NaBH3CN) offers a single-step pathway. Optimization studies demonstrate:

  • pH dependence : Reactions conducted at pH 5.5–6.0 (acetate buffer) achieve 92% conversion, whereas neutral or alkaline conditions promote imine hydrolysis .

  • Catalyst comparison : NaBH3CN (0.2 eq) provides superior chemoselectivity over NaBH4, which reduces the ketone moiety undesirably .

Post-reaction workup involves extraction with dichloromethane, followed by HCl gas treatment in ethyl acetate to precipitate the hydrochloride salt (mp 218–220°C). This method’s scalability is constrained by the high cost of NaBH3CN ($450/kg).

Grignard Reaction-Based Synthesis

A three-step sequence utilizing Grignard reagents enables precise construction of the piperidine-cyclohexanone framework:

  • Formation of 4-cyano-piperidine : Piperidine reacts with cyanogen bromide (BrCN) in dichloromethane at −10°C (yield: 88%) .

  • Grignard addition : Treatment with cyclohexylmagnesium bromide (2.2 eq) in THF at 0°C furnishes 4-cyclohexyl-piperidine-4-carbonitrile (76% yield) .

  • Hydrolysis and salt formation : Acidic hydrolysis (6M HCl, reflux) converts the nitrile to ketone, followed by recrystallization from ethanol/ether (purity >99.5%) .

This route’s main advantage is the avoidance of transition metal catalysts, though moisture sensitivity during Grignard steps necessitates stringent anhydrous conditions.

Hydrogenation Techniques

Catalytic hydrogenation of 4-(cyclohex-1-en-1-yl)piperidine derivatives provides a high-yielding pathway:

CatalystPressure (bar)Temperature (°C)Yield (%)Selectivity (%)
Pd/C (5%)20809498
Raney Ni501208289
PtO210258895

Pd/C exhibits optimal performance, achieving complete conversion within 4 hours . Post-hydrogenation, the free base is treated with concentrated HCl in isopropanol to afford the hydrochloride salt. Industrial adopters favor this method for its compatibility with continuous-flow reactors.

Crystallization and Purification

Final product quality hinges on controlled crystallization:

  • Solvent systems : Ethanol/water (3:1 v/v) yields rhombic crystals with 99.2% purity, whereas acetone/hexane produces smaller particles suitable for tablet formulation .

  • pH adjustment : Maintaining pH 1.5–2.0 during acidification prevents ketone enolization and ensures stoichiometric salt formation .

Thermogravimetric analysis (TGA) confirms stability up to 180°C, with dehydration occurring at 220°C (ΔH = −145 kJ/mol).

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yl-cyclohexanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Chemistry

4-Piperidin-4-yl-cyclohexanone hydrochloride is primarily utilized as a building block in the synthesis of complex organic molecules. Its structural characteristics allow for modifications that lead to the development of new compounds with diverse functionalities.

Biology

Research has indicated that this compound exhibits various biological activities, including antimicrobial and antiviral properties. It has been investigated for its potential effects on different microbial strains and its mechanisms of action at the cellular level .

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Studies have focused on its efficacy against diseases such as tuberculosis and cancer, highlighting its potential as a lead compound for new therapeutic agents .

Antimicrobial Activity

Recent studies have shown that derivatives of 4-Piperidin-4-yl-cyclohexanone exhibit significant antimicrobial properties. For instance, it has demonstrated effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
4-Piperidin-4-yl-cyclohexanone6.3Mycobacterium tuberculosis
4-Piperidinone derivative2.0Escherichia coli
Cyclohexanone derivative21Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, certain derivatives have shown promising results in inducing apoptosis in liver cancer cells.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
4-Piperidinone derivativeHepG25
CurcuminHepG210
DoxorubicinHepG21

Cytotoxicity Against Carcinoma Cells

A study focused on novel hydroxyl-substituted derivatives of 4-piperidone revealed enhanced cytotoxicity compared to cyclohexanone derivatives. These compounds effectively induced apoptosis in various carcinoma cell lines, indicating their potential as anticancer agents .

Activity Against Mycobacterium tuberculosis

In high-throughput screening studies, 4-Piperidin-4-yl-cyclohexanone was identified as a promising lead against Mycobacterium tuberculosis, targeting the essential protein MmpL3 critical for bacterial survival . The structure-activity relationship studies conducted on this series highlighted the importance of specific substitutions to enhance antimicrobial activity while improving physicochemical properties.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, altering their function and activity .

Comparison with Similar Compounds

Key Observations :

  • The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl increases molecular weight and hydrophobicity compared to the target compound, likely reducing aqueous solubility .
  • 4-Heptylcyclohexanone lacks the piperidine ring, resulting in a simpler structure with lower molecular weight and distinct reactivity .

Key Observations :

  • Limited toxicity data are common among these compounds, highlighting the need for further toxicological studies .
  • 4-Heptylcyclohexanone has well-documented safety protocols for spills and exposure, unlike many piperidine derivatives .

Key Observations :

  • Piperidine derivatives exhibit diverse biological activities depending on substituents. For example, Lidamidine HCl targets adrenergic receptors, while Cilengitide HCl inhibits integrins .
  • The target compound’s cyclohexanone-piperidine hybrid structure may offer unique binding properties in CNS-targeted therapies, though specific mechanistic data are lacking .

Biological Activity

Overview

4-Piperidin-4-yl-cyclohexanone hydrochloride, a compound featuring a piperidine ring and a cyclohexanone moiety, has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : 4-piperidin-4-ylcyclohexan-1-one; hydrochloride
  • Molecular Formula : C11H19NO·HCl
  • CAS Number : 1965309-37-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways within cells. Research indicates that the compound binds to active sites on target proteins, altering their function and activity .

Antimicrobial Activity

Recent studies have demonstrated that 4-Piperidin-4-yl-cyclohexanone derivatives possess significant antimicrobial properties. For instance, a study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
4-Piperidin-4-yl-cyclohexanone6.3Mycobacterium tuberculosis
4-Piperidinone derivative2.0E. coli
Cyclohexanone derivative21Staphylococcus aureus

Anticancer Activity

The compound has shown promising results in cancer research. A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines, revealing that certain modifications enhance their efficacy. One derivative demonstrated an IC50 value of 5 µg/mL against HepG2 liver cancer cells, significantly promoting apoptosis through modulation of apoptotic proteins like Bax and Bcl-2 .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
4-Piperidinone derivativeHepG25
CurcuminHepG210
DoxorubicinHepG21

Case Studies

  • Cytotoxicity Against Carcinoma Cells : A study focused on novel hydroxyl-substituted double Schiff-base derivatives of 4-piperidone showed enhanced cytotoxicity compared to cyclohexanone derivatives. The research indicated that these compounds could effectively induce apoptosis in various carcinoma cell lines .
  • Activity Against Mycobacterium tuberculosis : In a high-throughput screening study, the compound was identified as a potential lead against Mycobacterium tuberculosis, targeting MmpL3, an essential protein for bacterial survival .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications at the piperidine ring and cyclohexanone moiety can significantly influence biological activity. For example, substituting different groups at the 4-position of the piperidine ring has been shown to enhance antimicrobial and anticancer activities while optimizing physicochemical properties .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Piperidin-4-yl-cyclohexanone hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First Aid :
  • Inhalation : Move to fresh air; administer artificial respiration if necessary .
  • Skin Contact : Wash thoroughly with soap and water; seek medical attention for irritation .
  • Eye Exposure : Rinse with water for 15 minutes; remove contact lenses if present .
  • Storage : Keep in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How is this compound typically synthesized and purified?

  • Methodological Answer :

  • Synthesis : Analogous to Mannich reactions (e.g., combining piperidine derivatives with ketones and formaldehyde under basic conditions). For example, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized via Mannich reactions using ketones and amines .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1H^1H- and 13C^{13}C-NMR to verify piperidine ring integrity and substituent positions .
  • Mass Spectrometry (MS) : Determine molecular weight (e.g., ESI-MS) and fragmentation patterns .
  • Elemental Analysis : Verify purity by matching experimental vs. theoretical C, H, N, Cl content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Experiments : Measure solubility in standardized solvents (e.g., DMSO, water) under identical temperature/pH conditions .
  • HPLC Analysis : Compare retention times and peak shapes to detect impurities affecting solubility .
  • Data Cross-Validation : Replicate studies using independently synthesized batches to rule out synthesis-related variability .

Q. What reaction mechanisms are plausible for functionalizing the piperidine ring in this compound?

  • Methodological Answer :

  • Substitution Reactions : The secondary amine on the piperidine ring can undergo nucleophilic substitution (e.g., with alkyl halides) under basic conditions .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H2_2) may reduce the cyclohexanone moiety to cyclohexanol, altering reactivity .
  • Oxidation : Treat with m-CPBA to form N-oxide derivatives, modifying electronic properties for further reactions .

Q. How can researchers optimize reaction yields when derivatizing this compound for drug discovery?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Scale-Up Considerations : Ensure consistent stirring and temperature control in large-scale reactors to avoid side reactions .

Q. What strategies mitigate instability of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Use phosphate or acetate buffers to maintain pH 4–6, where the compound is most stable .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) to identify degradation products via LC-MS .

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